molecular formula C22H24N4OS B2754016 1-Benzhydryl-3-(1-(thiazol-2-yl)piperidin-4-yl)urea CAS No. 1706148-95-9

1-Benzhydryl-3-(1-(thiazol-2-yl)piperidin-4-yl)urea

Cat. No.: B2754016
CAS No.: 1706148-95-9
M. Wt: 392.52
InChI Key: UZEKXPDFQSMWOP-UHFFFAOYSA-N
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Description

1-Benzhydryl-3-(1-(thiazol-2-yl)piperidin-4-yl)urea is a complex organic compound with the molecular formula C22H24N4OS and a molecular weight of 392.52

Preparation Methods

The synthesis of 1-Benzhydryl-3-(1-(thiazol-2-yl)piperidin-4-yl)urea involves multiple steps, typically starting with the preparation of the piperidine and thiazole intermediates. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity .

Chemical Reactions Analysis

1-Benzhydryl-3-(1-(thiazol-2-yl)piperidin-4-yl)urea undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific atoms or groups within the molecule

The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified versions of the original compound with altered functional groups.

Scientific Research Applications

1-Benzhydryl-3-(1-(thiazol-2-yl)piperidin-4-yl)urea has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes .

Comparison with Similar Compounds

1-Benzhydryl-3-(1-(thiazol-2-yl)piperidin-4-yl)urea can be compared with other similar compounds, such as:

    Benzothiazole derivatives: These compounds share the thiazole ring and have similar biological activities.

    Piperidine derivatives: These compounds feature the piperidine ring and are used in various chemical and biological applications.

    Urea derivatives: These compounds contain the urea functional group and are known for their diverse chemical reactivity .

Properties

IUPAC Name

1-benzhydryl-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4OS/c27-21(24-19-11-14-26(15-12-19)22-23-13-16-28-22)25-20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,13,16,19-20H,11-12,14-15H2,(H2,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZEKXPDFQSMWOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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